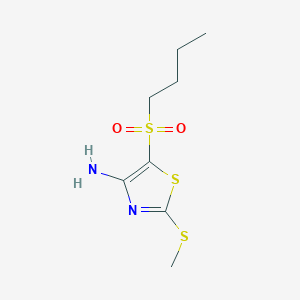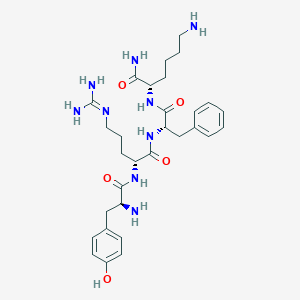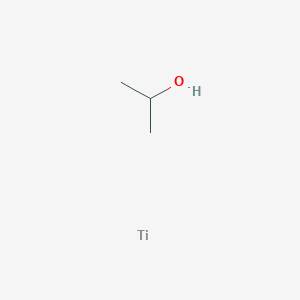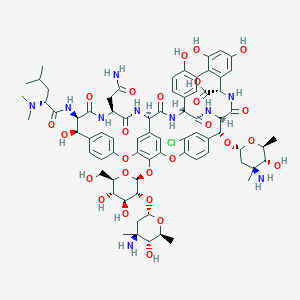
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. It is a chelating agent that binds to calcium ions, which makes it an important tool for studying calcium signaling in cells. BAPTA has been used in a wide range of research areas, including neuroscience, cell biology, and physiology.
Wirkmechanismus
BAPTA acts as a chelating agent by binding to calcium ions. Once BAPTA binds to calcium, it forms a stable complex that prevents the calcium ion from interacting with other molecules in the cell. This disrupts calcium signaling pathways and can have a wide range of effects on cellular processes.
Biochemische Und Physiologische Effekte
BAPTA has been shown to have a wide range of biochemical and physiological effects. In neurons, BAPTA can inhibit the release of neurotransmitters by disrupting calcium signaling pathways. It can also affect synaptic plasticity and long-term potentiation, which are important processes for learning and memory. In addition, BAPTA has been shown to have anti-inflammatory effects and can inhibit the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BAPTA in lab experiments is its ability to selectively chelate calcium ions. This allows researchers to investigate the role of calcium in various cellular processes without affecting other signaling pathways. However, BAPTA has some limitations. It is not cell-permeable, which means that it cannot be used to study calcium signaling in intracellular compartments. In addition, BAPTA can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research involving BAPTA. One area of interest is the development of new chelators that can selectively target other metal ions in addition to calcium. Another area of interest is the use of BAPTA in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the development of new imaging techniques that can be used to visualize calcium signaling in live cells, which could provide new insights into the role of calcium in cellular processes.
Synthesemethoden
BAPTA can be synthesized using a variety of methods, but the most common approach involves the reaction of 1,3-bis(4-nitrophenyl)propane with ethylenediamine. The resulting product is then treated with phosgene to form the final compound. Other methods include the use of N-(2-hydroxyethyl)ethylenediamine and the reaction of 1,3-bis(4-nitrophenyl)propane with 1,2-bis(2-aminoethoxy)ethane.
Wissenschaftliche Forschungsanwendungen
BAPTA has a wide range of scientific research applications, particularly in the fields of neuroscience and cell biology. It is commonly used to study calcium signaling in cells, as it can selectively chelate calcium ions and thereby disrupt intracellular calcium signaling pathways. This allows researchers to investigate the role of calcium in various cellular processes, including neurotransmitter release, synaptic plasticity, and cell death.
Eigenschaften
CAS-Nummer |
115044-37-6 |
|---|---|
Produktname |
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane |
Molekularformel |
C27H32N6O3 |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
4-[3-(4-carbamimidoylphenoxy)-2-[(4-carbamimidoylphenoxy)methyl]pentoxy]benzenecarboximidamide |
InChI |
InChI=1S/C27H32N6O3/c1-2-24(36-23-13-7-19(8-14-23)27(32)33)20(15-34-21-9-3-17(4-10-21)25(28)29)16-35-22-11-5-18(6-12-22)26(30)31/h3-14,20,24H,2,15-16H2,1H3,(H3,28,29)(H3,30,31)(H3,32,33) |
InChI-Schlüssel |
BUWWHPDJWUGBAN-UHFFFAOYSA-N |
SMILES |
CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N |
Kanonische SMILES |
CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N |
Synonyme |
1,3-bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane 1-(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)-butane TAPB TAPB-Br TAPB-H |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)






![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)



![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)

